4-(2-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-11-17(20)19(14-8-4-3-7-13(14)18)10-12-6-5-9-15(21-2)16(12)22-11/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSPLVMWVJBOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorinated aromatic compounds as starting materials.
Methoxylation: The methoxy group is introduced through methylation reactions, typically using methanol or methyl iodide in the presence of a base.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
While the evidence lacks specific data on this compound, a comparison framework can be inferred from crystallographic practices:
Table 1: Hypothetical Comparison of Benzoxazepine Derivatives
Key Findings from Structural Analysis:
- Substituent Effects : Fluorine’s electronegativity in the target compound may enhance binding precision compared to bulkier substituents (e.g., chlorine in Analog A) .
- Software Role : SHELXL’s robust refinement capabilities enable precise anisotropic displacement modeling, critical for comparing torsion angles and bond lengths across analogs .
- Visualization : ORTEP for Windows aids in illustrating anisotropic displacement ellipsoids, highlighting steric clashes or conformational flexibility differences between analogs .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzoxazepine core : A bicyclic structure that contributes to its pharmacological properties.
- Fluorophenyl group : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may influence receptor binding.
- Methoxy and methyl substituents : These groups can modulate the compound's interaction with biological targets.
Anticancer Properties
Research has indicated that benzoxazepine derivatives exhibit significant anticancer activity. A study investigating various derivatives found that compounds with similar structures demonstrated promising results against several cancer cell lines, including A-549 (lung cancer) and HCT-116 (colon cancer) cells. Notably, some derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
The mechanism underlying the anticancer effects of 4-(2-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may involve:
- Inhibition of cell proliferation : Through interference with signaling pathways critical for cancer cell growth.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Neuropharmacological Effects
Benzoxazepines have also been explored for their neuropharmacological properties. Some studies suggest that they may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. The presence of a fluorinated phenyl group might enhance the selectivity and potency of these compounds at specific receptors .
Case Studies
- Study on Anticancer Activity :
- Neuropharmacological Evaluation :
Data Table: Biological Activity Summary
| Activity Type | Target Cells/Systems | IC50 Values (μmol/mL) | Mechanism |
|---|---|---|---|
| Anticancer | A-549 | 0.02 | Cell proliferation inhibition |
| Anticancer | HCT-116 | 0.08 | Apoptosis induction |
| Neuropharmacological | Serotonin receptors | N/A | Neurotransmitter modulation |
| Neuropharmacological | Dopamine receptors | N/A | Neurotransmitter modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
